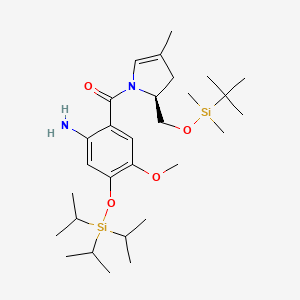
(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone is a complex organic compound characterized by the presence of multiple functional groups, including amino, methoxy, and silyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and triisopropylsilyl chloride (TIPS-Cl) as silylation agents is common in these synthetic routes .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Using reagents like LiAlH4 or NaBH4.
Substitution: Using nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include silyl chlorides, imidazole, and dimethylformamide (DMF). Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology
In biology, the compound’s functional groups allow it to interact with various biomolecules, making it useful in the study of biochemical pathways and molecular interactions .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, the compound is used in the production of advanced materials and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of silyl groups enhances its stability and allows for selective interactions with these targets .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
The uniqueness of (S)-(2-amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methyl-2,3-dihydro-1H-pyrrol-1-yl)methanone lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications. Its stability and reactivity are enhanced by the presence of silyl groups, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C29H52N2O4Si2 |
|---|---|
Peso molecular |
548.9 g/mol |
Nombre IUPAC |
[2-amino-5-methoxy-4-tri(propan-2-yl)silyloxyphenyl]-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-2,3-dihydropyrrol-1-yl]methanone |
InChI |
InChI=1S/C29H52N2O4Si2/c1-19(2)37(20(3)4,21(5)6)35-27-16-25(30)24(15-26(27)33-11)28(32)31-17-22(7)14-23(31)18-34-36(12,13)29(8,9)10/h15-17,19-21,23H,14,18,30H2,1-13H3/t23-/m0/s1 |
Clave InChI |
PNAPUHFITKUSOA-QHCPKHFHSA-N |
SMILES isomérico |
CC1=CN([C@@H](C1)CO[Si](C)(C)C(C)(C)C)C(=O)C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)OC |
SMILES canónico |
CC1=CN(C(C1)CO[Si](C)(C)C(C)(C)C)C(=O)C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















